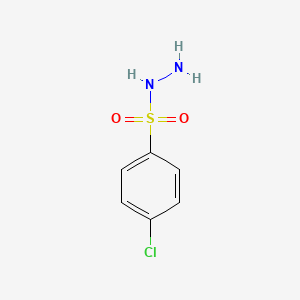
4-Chlorobenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzenesulfonohydrazide is an organic compound with the molecular formula C6H7ClN2O2S. It is a derivative of benzene, where a chlorine atom is substituted at the fourth position and a sulfonohydrazide group is attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: 4-Chlorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-Chlorobenzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chlorobenzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and interact with various enzymes and proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to inhibit certain bacterial and fungal enzymes, thereby exerting its antibacterial and antifungal properties .
相似化合物的比较
- 4-Fluorobenzene-1-sulfonohydrazide
- 4-Bromobenzene-1-sulfonohydrazide
- 4-Iodobenzene-1-sulfonohydrazide
Comparison: 4-Chlorobenzenesulfonohydrazide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative exhibits different reactivity and biological activity. For instance, the chlorine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it distinct in its antibacterial and antifungal efficacy .
属性
CAS 编号 |
2751-25-9 |
|---|---|
分子式 |
C6H7ClN2O2S |
分子量 |
206.65 g/mol |
IUPAC 名称 |
4-chlorobenzenesulfonohydrazide |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 |
InChI 键 |
IEEVZEZCTIQTJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NN)Cl |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)NN)Cl |
Key on ui other cas no. |
2751-25-9 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














